molecular formula C9H9N3OS B2598336 3-amino-2-(methylthio)quinazolin-4(3H)-one CAS No. 261509-54-0

3-amino-2-(methylthio)quinazolin-4(3H)-one

Cat. No. B2598336
M. Wt: 207.25
InChI Key: RRIRPPABZOKWCZ-UHFFFAOYSA-N
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Patent
US07799775B2

Procedure details

To a solution 209 mg of potassium 3-amino-3H-quinazolin-4-one-2-thiolate in 5 ml of dimethylformamide, 141 mg of methyl iodide was added, and stirred for 20 minutes at room temperature. Water was added to the solution, followed by extraction with ethyl acetate and drying over anhydrous magnesium sulfate. Distilling the solvent off under reduced pressure, 161 mg (86%) of 3-amino-2-methylthio-3H-quinazolin-4-one was obtained.
Name
potassium 3-amino-3H-quinazolin-4-one-2-thiolate
Quantity
209 mg
Type
reactant
Reaction Step One
Quantity
141 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[C:11](=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[C:3]1[S-:13].[K+].[CH3:15]I.O>CN(C)C=O>[NH2:1][N:2]1[C:11](=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[C:3]1[S:13][CH3:15] |f:0.1|

Inputs

Step One
Name
potassium 3-amino-3H-quinazolin-4-one-2-thiolate
Quantity
209 mg
Type
reactant
Smiles
NN1C(=NC2=CC=CC=C2C1=O)[S-].[K+]
Name
Quantity
141 mg
Type
reactant
Smiles
CI
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Distilling the solvent off under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NN1C(=NC2=CC=CC=C2C1=O)SC
Measurements
Type Value Analysis
AMOUNT: MASS 161 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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